molecular formula C9H16N4O B1396714 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide CAS No. 1111234-95-7

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide

Cat. No. B1396714
M. Wt: 196.25 g/mol
InChI Key: UTJLHKSBJICWDO-UHFFFAOYSA-N
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Description

“5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Molecular Structure Analysis

The molecular structure of “5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” is represented by the linear formula C16H20N4O2 . It has a molecular weight of 300.363 .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide” include a molecular weight of 300.363 and a linear formula of C16H20N4O2 .

Scientific Research Applications

Multigram Synthesis

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide plays a role in the synthesis of fluorinated pyrazole-4-carboxylic acids. In a study by Iminov et al. (2015), acylation and reactions with alkyl hydrazines were used to synthesize these fluorinated acids on a multigram scale (Iminov et al., 2015).

Coordination Behavior in Metal Complexes

Gupta et al. (2019) explored the coordination capabilities of a related compound, 5-methyl-1H-pyrazole-3-carboxylic acid 2-(hydroxyimino-1-methyl-propylidene)-hydrazide, with cobalt (II) and nickel (II) nitrates. This study highlights the potential of pyrazole hydrazides in forming metal complexes (Gupta et al., 2019).

Synthesis of Novel Polyhydrazides

Hsiao et al. (1999) reported on the synthesis of polyhydrazides and poly(amide–hydrazide)s using derivatives of 2-tert-butyl-2H-pyrazole-3-carboxylic acid. These compounds show potential in creating amorphous, soluble polymers that can be used to make transparent, flexible films (Hsiao et al., 1999).

Antimicrobial Activity

Chornous et al. (2001) synthesized a series of pyrazole-4-carboxylic acid hydrazides, including derivatives of 5-tert-butyl-2H-pyrazole-3-carboxylic acid, and evaluated their antimicrobial properties. This research indicates the potential use of these compounds in antibacterial applications (Chornous et al., 2001).

properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-9(2,3)7-5-6(8(14)11-10)13(4)12-7/h5H,10H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJLHKSBJICWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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